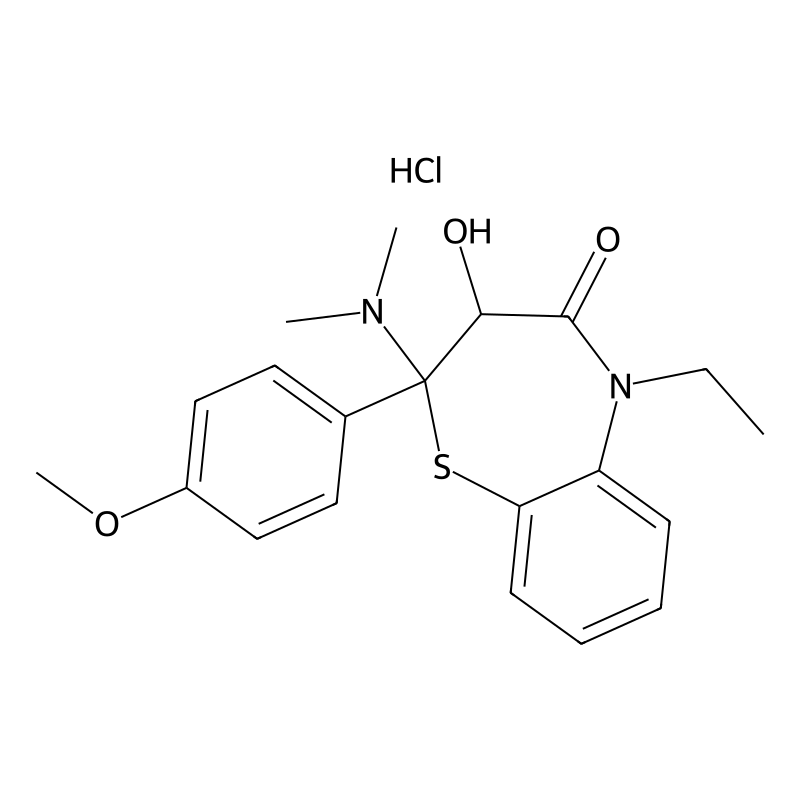

rac-cis-Desacetyl Diltiazem Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

rac-cis-Desacetyl Diltiazem Hydrochloride (CAS 23515-45-9) is a critical benzothiazepine derivative, functioning primarily as the unacetylated precursor and the major active metabolite of the widely used calcium channel blocker, Diltiazem. In industrial and analytical procurement, it is universally recognized as Diltiazem EP Impurity F (or USP Related Compound). As a stable, crystalline solid with a melting point of 225–228 °C, it is highly soluble in chloroform and methanol . Unlike the final active pharmaceutical ingredient (API), this compound features a free hydroxyl group at the 3-position, fundamentally altering its polarity, thermal behavior, and synthetic utility. Its primary value lies in its indispensable role as a regulatory reference standard for quality control, a baseline substrate for chiral resolution optimization, and a quantitative marker for pharmacokinetic assays .

Research Fit

Substituting rac-cis-Desacetyl Diltiazem Hydrochloride with the parent API (Diltiazem HCl) or enantiopure (+)-cis-Desacetyl Diltiazem is functionally impossible in both analytical and synthetic workflows. In quality control, Diltiazem HCl cannot serve as its own impurity standard; regulatory guidelines strictly require the exact desacetyl standard (Impurity F) to calibrate stability-indicating HPLC methods and prove that the unacetylated precursor remains below the 0.5% threshold [1]. In process chemistry, substituting the racemate with the enantiopure (+)-cis form defeats the purpose of chiral resolution studies. Process engineers require the exact 50:50 racemic baseline to accurately calculate the enantiomeric excess (ee) and yield of chiral resolving agents before the final acetylation step [2]. Consequently, procuring this exact racemic precursor is mandatory for compliance and process optimization.

Substitution Risk

Chromatographic Resolution for Regulatory Impurity Profiling

In stability-indicating reverse-phase HPLC methods, rac-cis-Desacetyl Diltiazem HCl exhibits a distinctly different retention profile compared to the parent API due to its free 3-hydroxyl group. Under standard conditions (pH 3.0 buffer/methanol on a C8 column), the desacetyl precursor elutes earlier, achieving baseline separation from Diltiazem HCl [1].

| Evidence Dimension | Chromatographic Polarity and Retention |

| Target Compound Data | Elutes earlier (higher polarity due to 3-OH) |

| Comparator Or Baseline | Diltiazem HCl API (elutes later due to lipophilic 3-acetoxy group) |

| Quantified Difference | Complete baseline separation achieved, enabling precise quantification of the impurity. |

| Conditions | Reverse-phase HPLC (Zorbax RX C8, 240 nm detection, pH 3.0) |

Procurement of this exact standard is mandatory for API manufacturers to validate analytical methods and ensure the desacetyl impurity remains below the 0.5% regulatory limit.

Thermal Distinctness for Solid-State Process Monitoring

The presence of the free hydroxyl group in rac-cis-Desacetyl Diltiazem Hydrochloride significantly alters its solid-state thermal properties through increased intermolecular hydrogen bonding. The compound exhibits a melting point of 225–228 °C, which is measurably higher than that of the fully acetylated Diltiazem HCl (210–215 °C) .

| Evidence Dimension | Melting Point |

| Target Compound Data | 225–228 °C |

| Comparator Or Baseline | Diltiazem HCl (210–215 °C) |

| Quantified Difference | Target exhibits a 10–15 °C higher melting point than the parent API. |

| Conditions | Standard capillary melting point apparatus / DSC |

Provides a distinct thermal signature that process chemists can use to monitor the completion of the acetylation reaction during API synthesis.

Metabolite Potency Calibration in Pharmacokinetic Assays

As the primary active metabolite of Diltiazem, desacetyl diltiazem is present in plasma at 10-20% of the parent drug's concentration. Pharmacological profiling demonstrates that the desacetyl form retains 25-50% of the coronary vasodilation potency of the parent API [1].

| Evidence Dimension | Relative Coronary Vasodilation Potency |

| Target Compound Data | 25–50% potency of parent drug |

| Comparator Or Baseline | Diltiazem HCl (100% baseline potency) |

| Quantified Difference | Metabolite retains up to half the pharmacological activity of the parent API. |

| Conditions | In vivo plasma concentration and vasodilation models |

Essential for bioanalytical laboratories requiring a precise reference standard to quantify the active metabolite's contribution to overall drug efficacy in clinical trials.

Baseline Substrate for Chiral Resolution Optimization

In the industrial synthesis of Diltiazem, the racemic desacetyl intermediate must be resolved into the (+)-cis enantiomer. Procuring rac-cis-Desacetyl Diltiazem provides the exact 50:50 racemic baseline (0% ee) required to evaluate the efficiency of chiral resolving agents, such as tartaric acid derivatives, aiming for >99% ee [1].

| Evidence Dimension | Initial Enantiomeric Excess (ee) |

| Target Compound Data | 0% ee (exact 50:50 racemic baseline) |

| Comparator Or Baseline | Enantiopure (+)-cis-Desacetyl Diltiazem (>99% ee) |

| Quantified Difference | Provides the mathematical zero-point required to calculate resolving agent efficiency and diastereomeric yield. |

| Conditions | Chiral crystallization or chiral chromatography method development |

Process chemists must procure the racemate to accurately benchmark the performance and economics of chiral resolution steps before scaling up API manufacturing.

Regulatory Impurity Profiling and Batch Release (QC)

As the designated EP Impurity F, this compound is the right choice for quality control laboratories calibrating HPLC/UV systems. It is used to establish system suitability, resolution factors, and limits of quantification to ensure that unacetylated precursors in Diltiazem HCl batches remain strictly below the 0.5% regulatory threshold [1].

Chiral Resolution Process Development

For process chemistry teams developing or optimizing the synthesis of Diltiazem, this racemic compound serves as the ideal starting substrate. It allows researchers to screen novel chiral resolving agents, optimize crystallization thermodynamics, and maximize the yield of the required (+)-cis enantiomer prior to the final acetylation step [2].

Pharmacokinetic and ADME Reference Standards

In clinical and preclinical bioanalysis, this compound is utilized as a highly stable reference standard to track the metabolism of Diltiazem. Because the desacetyl metabolite retains 25-50% of the parent drug's potency, quantifying its presence in plasma and urine is critical for complete pharmacokinetic profiling [2].

Precursor for Novel Benzothiazepine Analogs

For medicinal chemists, the free hydroxyl group at the 3-position of this compound provides an accessible synthetic handle. It is the preferred starting material for synthesizing novel ester derivatives or conjugated analogs of Diltiazem, bypassing the need to de-acetylate the commercial API [1].

Application Fit Matrix

Explore Compound Types